Egualen sodium

Beschreibung

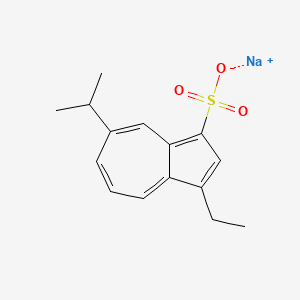

Egualen sodium (sodium 3-ethyl-7-isopropyl-1-azulenesulfonate 1/3 hydrate) is an azulene-derived antiulcer agent approved in Japan under the trade name Azuloxa. Its structure features a sulfonated azulene scaffold, contributing to its stability and pharmacological activity . This compound exerts therapeutic effects through multiple mechanisms:

- Thromboxane A2 (TXA2) antagonism: Reduces ischemia/reperfusion-induced gastric damage .

- Mucosal defense enhancement: Stimulates mucus secretion and suppresses bacterial invasion in the small intestine .

- Histamine release inhibition: Blocks mast cell degranulation in the stomach .

- Gastric mucosal blood flow (GMBF) enhancement: Increases GMBF at lower doses (1–10 mg/kg) compared to older azulene derivatives .

It is clinically used for gastric ulcers, aspirin-induced gastrointestinal damage, and as a prophylactic agent in antiplatelet therapy .

Eigenschaften

IUPAC Name |

sodium;3-ethyl-7-propan-2-ylazulene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3S.Na/c1-4-11-9-15(19(16,17)18)14-8-12(10(2)3)6-5-7-13(11)14;/h5-10H,4H2,1-3H3,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGWXVVNYQOMQZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C1=CC=CC(=C2)C(C)C)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99287-30-6 (Parent) | |

| Record name | Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097683313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048787 | |

| Record name | Egualen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97683-31-3 | |

| Record name | Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097683313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Egualen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EGUALEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3368L0W034 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Azuloxa kann durch eine Reihe von chemischen Reaktionen aus 7-Isopropyl-Azulen-2-yl-Carboxylat synthetisiert werden. Der Syntheseweg beinhaltet die aufeinanderfolgende 3-Acetylierung, Reduktion, Decarboxylierung und schließlich die Sulfonierung in der 1-Position . Die Reaktionsbedingungen für diese Schritte beinhalten typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten Umwandlungen zu erzielen.

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Azuloxa die Skalierung der Labor-Synthesemethoden, um größere Mengen der Verbindung zu produzieren. Dazu gehört die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der industrielle Produktionsprozess beinhaltet auch strenge Qualitätskontrollmaßnahmen, um die behördlichen Standards zu erfüllen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Azuloxa unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu verändern und ihre biologische Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen: Zu den gängigen Reagenzien, die bei Reaktionen mit Azuloxa verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und Sulfonierungsmittel. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Azuloxa gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel führen Sulfonierungsreaktionen zu Sulfonatderivaten, während Reduktionsreaktionen reduzierte Formen der Verbindung mit veränderten chemischen Eigenschaften erzeugen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Azuloxa ist nicht vollständig geklärt, aber es ist bekannt, dass es ein schwacher Inhibitor des Enzymsystems H+/K+ ATPase und ein schwacher Antagonist von Prostanoid-Rezeptoren ist. Diese Aktivitäten tragen zu seinen entzündungshemmenden Eigenschaften und seiner Fähigkeit bei, die Heilung von Magengeschwüren zu fördern. In Tiermodellen konnte gezeigt werden, dass eine orale Behandlung mit Azuloxa die Schleimhautregeneration und Heilung von Geschwüren fördert, die durch Cortison oder Essigsäure induziert wurden.

Wirkmechanismus

The mechanism of action of Azuloxa is not well defined, but it is known to be a weak inhibitor of the enzyme system H+/K+ ATPase and a weak antagonist of prostanoid receptors . These activities contribute to its anti-inflammatory properties and its ability to promote the healing of gastric ulcers. In animal models, oral treatment with Azuloxa has been shown to promote mucosal regeneration and healing of ulcers induced by cortisone or acetic acid .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Egualen sodium, a stable azulene derivative, has garnered attention for its significant biological activities, particularly in the context of gastrointestinal health. This article synthesizes various research findings to elucidate the compound's mechanisms of action, efficacy in treating gastric ulcers, and protective effects against NSAID-induced injuries.

Overview of this compound

This compound (sodium 3-ethyl-7-isopropyl-1-azulenesulfonate) is primarily utilized in Japan for treating gastric ulcers and gastritis. Its unique azulene structure contributes to its biological properties, including anti-inflammatory and mucosal protective effects .

The mechanisms underlying the biological activity of this compound include:

- Increased Mucosal Blood Flow : this compound enhances blood flow to the gastric mucosa, which is crucial for maintaining mucosal integrity and promoting healing.

- Mucus Secretion Stimulation : The compound stimulates mucus secretion, creating a protective barrier against gastric acid and irritants.

- Inhibition of Inflammatory Mediators : this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), thereby mitigating inflammation in the gastrointestinal tract .

Case Study: Preventive Effects on Small Intestinal Injury

A randomized controlled trial investigated the efficacy of this compound in preventing small intestinal injuries induced by low-dose aspirin. The study involved 20 healthy male volunteers divided into two groups: one receiving this compound (30 mg/day) alongside aspirin (100 mg/day) and a control group receiving only aspirin.

Findings :

- The this compound group exhibited a significant reduction in small intestinal injuries as evaluated by capsule endoscopy.

- The total number of intestinal lesions was notably lower in the egualen group compared to the control, with no ulcerous lesions detected in the former .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Total Number of Lesions | 1.80 ± 0.92 | 0.90 ± 0.88 |

| Erosions | 0.60 ± 0.70 | 0.0 ± 0.0 |

| Ulcers | 0.20 ± 0.42 | 0.0 ± 0.0 |

| Edema | 0.20 ± 0.42 | 0.0 ± 0.0 |

Anti-Ulcer Activity

Research has demonstrated that this compound possesses significant anti-ulcer properties:

- Gastric Ulcer Models : In various animal studies, this compound effectively reduced gastric lesions induced by ischemia/reperfusion (I/R) and NSAIDs like loxoprofen.

- Mechanistic Insights : The protective effects are attributed to enhanced mucus production and reduced inflammatory responses, which collectively safeguard the gastric lining from damage .

Comparative Studies with Other Compounds

In comparative studies, this compound has shown superior or comparable efficacy to established anti-ulcer medications such as omeprazole and seratrodast:

- In a study involving ethanol-induced gastric ulcers in mice, compounds derived from azulene structures exhibited higher anti-ulcer activity than standard treatments .

- This compound was found to be effective not only in preventing gastric damage but also in protecting against small intestinal injuries associated with NSAID use .

Q & A

Q. Table 1: Key Analytical Parameters for this compound

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity | HPLC | RSD <10%, resolution >3 | |

| Water Content | Karl Fischer Titration | 1.8–2.2% (w/w) | |

| Dissolution Rate | USP Apparatus II | ≥85% in 15 minutes | |

| IR Peaks | FTIR Spectroscopy | 2950, 1576, 1385 cm⁻¹ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.